2-((3-Chloroquinoxalin-2-yl)thio)acetic acid
Description
Properties
IUPAC Name |
2-(3-chloroquinoxalin-2-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2S/c11-9-10(16-5-8(14)15)13-7-4-2-1-3-6(7)12-9/h1-4H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSBQYBWOMNCLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloroquinoxalin-2-yl)thio)acetic acid typically involves the reaction of 3-chloroquinoxaline with thioacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for 2-((3-Chloroquinoxalin-2-yl)thio)acetic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((3-Chloroquinoxalin-2-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thioacetic acid group to a thiol or other reduced forms.
Substitution: The chlorine atom on the quinoxaline ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
2-((3-Chloroquinoxalin-2-yl)thio)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-((3-Chloroquinoxalin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to modulate enzyme activity and disrupt cellular processes. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation, leading to its potential use as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
| Compound Name | Core Heterocycle | Substituents (Position) | Functional Group | Key Structural Differences |
|---|---|---|---|---|
| 2-((3-Chloroquinoxalin-2-yl)thio)acetic acid | Quinoxaline | Cl (3), -S-CH₂COOH (2) | Thioacetic acid | Reference compound |
| (3-Methylquinoxalin-2-yl)sulfanylacetic acid | Quinoxaline | CH₃ (3), -S-CH(Ph)COOH (2) | Thioacetic acid | Methyl instead of Cl; phenyl in acetic acid |
| 2-((Quinolin-4-yl)thio)acetic acid | Quinoline | -S-CH₂COOH (4) | Thioacetic acid | Quinoline core (1 N) vs. quinoxaline (2 N) |
| Phenylquinoxaline-2(1H)-thione | Quinoxaline | -SH (2), Ph (substituent) | Thione | Lacks acetic acid group |
Key Observations :
- Heterocycle Differences: Quinoxaline derivatives (two nitrogen atoms) exhibit greater π-electron deficiency than quinoline derivatives (one nitrogen), influencing electronic interactions .
- Functional Group Variations : The acetic acid group improves water solubility and enables salt formation (e.g., sodium salts), which may enhance bioavailability compared to thione or amide derivatives .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | log P (Predicted) | log D (pH 7) | Solubility |
|---|---|---|---|
| 2-((3-Chloroquinoxalin-2-yl)thio)acetic acid | ~2.5 (estimated) | ~1.8 | Moderate in water |
| Quinoline derivatives (e.g., QAC-1) | 1.8–2.2 | 1.5–1.9 | High (as sodium salts) |
| (3-Methylquinoxalin-2-yl)sulfanylacetic acid | 3.1 | 2.5 | Low (improved with Na⁺ salts) |
Analysis :
- log P/D: The chlorine substituent in the target compound likely increases lipophilicity (log P ~2.5) compared to quinoline derivatives (log P ~1.8–2.2) but remains within Lipinski’s "rule of five" for drug-likeness .
- Solubility : Sodium salts of thioacetic acid derivatives (e.g., QAC-5 ) exhibit higher aqueous solubility, suggesting similar formulations could enhance the target compound’s applicability.
Key Findings :
- Toxicity : Chlorine substituents may confer higher toxicity than methyl or methoxy groups but lower than bromine . Sodium salts generally increase bioavailability and toxicity (e.g., QAC-5 reduces sperm motility by 15–20% ).
Biological Activity
2-((3-Chloroquinoxalin-2-yl)thio)acetic acid is a compound of interest due to its potential pharmacological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- IUPAC Name: 2-((3-Chloroquinoxalin-2-yl)thio)acetic acid
- Molecular Formula: C10H7ClN2O2S
- CAS Number: 1334494-23-3
The biological activity of 2-((3-Chloroquinoxalin-2-yl)thio)acetic acid is primarily attributed to its ability to interact with various biological targets. It is believed to inhibit specific enzymes and receptors involved in inflammatory and pain pathways. The presence of the chloroquinoxaline moiety enhances its reactivity and potential for biological interactions.
Pharmacological Activities
Recent studies have highlighted several pharmacological activities associated with this compound:
-
Anti-inflammatory Activity:
- In vitro studies have demonstrated that 2-((3-Chloroquinoxalin-2-yl)thio)acetic acid can significantly reduce inflammation markers in cell cultures exposed to pro-inflammatory cytokines.
- A study indicated that it exhibited a dose-dependent inhibition of carrageenan-induced paw edema in animal models, suggesting its potential as an anti-inflammatory agent .
- Analgesic Effects:
-
Antimicrobial Activity:
- Preliminary assays revealed that this compound possesses antimicrobial properties against various bacterial strains, although further studies are needed to elucidate the specific mechanisms involved.
Case Studies and Research Findings
Several research articles have evaluated the biological activity of 2-((3-Chloroquinoxalin-2-yl)thio)acetic acid:
Study 1: Anti-inflammatory and Analgesic Properties
In a controlled study involving albino mice, different dosages of the compound were administered. The results showed:
- Carrageenan-induced Paw Edema:
Treatment Dose (mg/kg) % Inhibition Control - 0 Standard (Diclofenac) 10 47.67 Test Compound 300 46.51
The test compound exhibited comparable anti-inflammatory effects to the standard drug, indicating its potential utility in treating inflammatory conditions .
Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-((3-Chloroquinoxalin-2-yl)thio)acetic acid with high purity?
- Answer : The compound can be synthesized via nucleophilic substitution reactions using 3-chloroquinoxaline-2-thiol and chloroacetic acid derivatives. Sodium hydroxide neutralization is often employed to improve solubility, yielding water-soluble sodium salts (e.g., QAC-1-3 derivatives) . Reaction conditions (solvent, temperature, and stoichiometry) should be optimized using TLC or HPLC to monitor purity. Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity products .
Q. How can researchers enhance the aqueous solubility of 2-((3-Chloroquinoxalin-2-yl)thio)acetic acid for biological assays?
- Answer : Conversion to sodium salts (e.g., QAC-4–8 derivatives) significantly improves water solubility. This involves neutralizing the carboxylic acid group with NaOH under controlled pH conditions . Alternatively, co-solvents like DMSO (≤1% v/v) can be used, but compatibility with biological systems must be validated via cytotoxicity assays .
Q. What spectroscopic techniques are optimal for characterizing 2-((3-Chloroquinoxalin-2-yl)thio)acetic acid and its derivatives?
- Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns on the quinoxaline ring and thioether linkage.
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 2550–2600 cm⁻¹ (S-H stretch, if present) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves 3D conformation, as demonstrated for structurally analogous quinoxaline-thiophene derivatives .
Advanced Research Questions
Q. How do substituents on the quinoxaline ring modulate the biological activity of 2-((3-Chloroquinoxalin-2-yl)thio)acetic acid derivatives?
- Answer : Substituents at the 6-position (e.g., -OCH₃, -OC₂H₅) reduce toxicity while maintaining bioactivity, whereas electron-withdrawing groups (e.g., -Cl) enhance reactivity but may increase cytotoxicity. Structure-activity relationship (SAR) studies should compare IC₅₀ values across derivatives using standardized assays (e.g., fungal inhibition or enzyme inhibition). Chemometric models, as applied in QAC-1–8 toxicity studies, can quantify substituent effects .
Q. What experimental strategies resolve contradictions in reported biological activities of thioacetic acid derivatives?
- Answer :
- Comparative Dose-Response Analysis : Test derivatives under identical conditions (cell lines, exposure time, and solvent controls).
- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects. For example, sodium salts (QAC-5) showed higher rhizogenesis inhibition than free acids (QAC-1) due to improved cellular uptake .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., lesinurad, a URAT1 inhibitor with a thioacetic acid moiety) to identify conserved bioactivity trends .
Q. What computational approaches predict the binding interactions of 2-((3-Chloroquinoxalin-2-yl)thio)acetic acid with biological targets?
- Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., xanthine oxidase for gout research).
- MD Simulations : Assess binding stability over time; validate with experimental IC₅₀ values.
- QSAR Modeling : Correlate electronic (Hammett σ) and steric parameters (Taft Es) with activity data from derivatives .
Methodological Considerations
- Toxicity Screening : Prioritize derivatives with alkoxy substituents (-OCH₃) for lower cytotoxicity in plant or mammalian models .
- Data Reproducibility : Standardize synthesis protocols (e.g., reagent purity, drying methods) to minimize batch-to-batch variability .
- Structural Analogues : Cross-reference with lesinurad (2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid) for insights into pharmacokinetic optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
